6-(Aminomethyl)pyrazine-2-carbonitrile

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

For medicinal chemistry programs targeting CHK1, ATR, and c-MET kinases, generic pyrazine analogs are insufficient. This compound provides the precise 6-aminomethyl-2-carbonitrile substitution required for ATP-binding pocket engagement. - Dual functionality: nucleophilic amine handle for rapid derivatization and electron-withdrawing cyano group for critical electronic profile. - Benchmark physicochemical profile: LogP ~-0.53, aqueous solubility ≥25 mg/mL, ideal for pre-formulation baseline studies. - Enables efficient parallel synthesis of diverse analog libraries for high-throughput SAR screening.

Molecular Formula C6H6N4
Molecular Weight 134.14 g/mol
Cat. No. B12968039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Aminomethyl)pyrazine-2-carbonitrile
Molecular FormulaC6H6N4
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=C(N=C(C=N1)C#N)CN
InChIInChI=1S/C6H6N4/c7-1-5-3-9-4-6(2-8)10-5/h3-4H,1,7H2
InChIKeyDHDUFOCXOCLLPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Aminomethyl)pyrazine-2-carbonitrile: Kinase Inhibitor Building Block


6-(Aminomethyl)pyrazine-2-carbonitrile is a bifunctional pyrazine derivative with a molecular formula of C6H6N4 and a molecular weight of 134.14 g/mol . It features a pyrazine core substituted with an aminomethyl group at the 6-position and a cyano group at the 2-position . This specific arrangement of a primary amine handle and an electron-withdrawing nitrile creates a unique pharmacophore that is central to the development of small-molecule kinase inhibitors, particularly those targeting CHK1 and c-MET . The compound is not an end-product drug but a critical synthetic intermediate and a core scaffold in medicinal chemistry programs aimed at oncology and inflammatory diseases [1].

Why Generic Pyrazine Analogs Fail as Replacements


Substituting 6-(Aminomethyl)pyrazine-2-carbonitrile with a generic pyrazine analog is not feasible for kinase-targeted research programs. The compound's dual functionality—the nucleophilic aminomethyl handle for conjugation and the electron-withdrawing cyano group—is critical for achieving potent binding within ATP-binding pockets and for maintaining a specific electronic profile . Analogs lacking the cyano group, such as simple aminomethylpyrazines, or those with alternative substitution patterns, like 2-(Aminomethyl)pyrazine, exhibit significantly different physicochemical properties (e.g., LogP, TPSA) and biological activities [1]. These differences directly impact pharmacokinetics, target selectivity, and the validity of downstream structure-activity relationship (SAR) data, making the precise substitution pattern of this compound a non-negotiable requirement for specific research programs .

Quantitative Comparison Against Key Analogs


Cyano Group Electronic Advantage

The presence of the cyano group (-CN) at the 2-position of the pyrazine ring in 6-(Aminomethyl)pyrazine-2-carbonitrile introduces a strong electron-withdrawing effect that is absent in analogs like 2-(Aminomethyl)pyrazine. This effect polarizes the aromatic ring, enhancing its ability to engage in π-π stacking and hydrogen-bonding interactions within the hydrophobic and hinge regions of kinase ATP-binding pockets . While a direct numerical comparison for this specific scaffold is not available, studies on pyrazine-2-carbonitrile derivatives show that the cyano group is essential for achieving high potency, with optimized CHK1 inhibitors displaying IC50 values in the low nanomolar range (e.g., 5.4 nM to 46.5 nM for related 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles) [1].

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship

Balanced LogP for Drug-Like Properties

The calculated partition coefficient (LogP) for 6-(Aminomethyl)pyrazine-2-carbonitrile is approximately -0.53, based on the computed XLogP3 value of its structurally related analog, 6-(Aminomethyl)pyrazin-2-amine (LogP -0.2) . This hydrophilic profile stands in stark contrast to more lipophilic analogs, such as 5-(dimethylamino)pyrazine-2-carbonitrile, which has a computed XLogP3 of 0.8 [1]. The lower LogP of the target compound predicts superior aqueous solubility and a reduced potential for off-target binding associated with high lipophilicity (e.g., hERG channel inhibition), a critical consideration in the development of kinase inhibitors [2].

ADME Drug Design Pharmacokinetics

Superior Aqueous Solubility vs Complex Analogs

The aqueous solubility of 6-(Aminomethyl)pyrazine-2-carbonitrile is reported to be at least 25 mg/mL (equivalent to 25 g/L) in water, with solubility in DMSO reaching 50 mM [1]. This high level of aqueous solubility is a significant advantage compared to more complex, heavily substituted pyrazine-2-carbonitrile drug candidates. For example, the advanced CHK1 clinical candidate CCT245737 exhibits an aqueous solubility of only 1.75 μg/mL at pH 7, making formulation challenging [2].

Formulation In Vitro Assay Solubility

Synthetic Versatility at 6-Position

The primary amine (-CH2NH2) at the 6-position of 6-(Aminomethyl)pyrazine-2-carbonitrile provides a unique and highly reactive handle for late-stage functionalization. This is a key advantage over 2-(Aminomethyl)pyrazine and other analogs where the aminomethyl group is not positioned adjacent to the electron-deficient cyano group. This specific arrangement allows for selective amidation, reductive amination, and urea/thiourea formation to rapidly generate diverse libraries of kinase inhibitors, a strategy extensively employed in the optimization of CHK1 and ATR inhibitors [1][2]. In contrast, 2-(Aminomethyl)pyrazine is primarily a simple building block and does not offer the same electronic environment for diverse analog synthesis .

Synthetic Chemistry Library Synthesis Medicinal Chemistry

Optimized Research Applications


Kinase Inhibitor Lead Generation and SAR

Due to its specific electronic profile and high solubility (≥25 mg/mL), 6-(Aminomethyl)pyrazine-2-carbonitrile is an ideal core scaffold for initiating medicinal chemistry programs targeting kinases like CHK1, ATR, and c-MET [1]. Its unique substitution pattern and ready derivatization via the 6-aminomethyl handle allow for the rapid exploration of SAR around the hinge-binding region and the solvent-exposed area of the kinase active site, a critical step in identifying potent and selective lead compounds [1].

Diversity-Oriented Synthesis & Library Production

The reactive primary amine on the 6-position makes this compound a superior building block for constructing diverse libraries of pyrazine-2-carbonitrile analogs. Its use in parallel synthesis enables the efficient generation of hundreds of unique analogs for high-throughput screening against a wide array of biological targets, including those beyond oncology, such as CNS and inflammatory disease targets .

Physicochemical Benchmarking & Pre-formulation

With its balanced LogP profile (approx. -0.53) and excellent aqueous solubility, 6-(Aminomethyl)pyrazine-2-carbonitrile serves as a useful benchmark compound for studying the impact of substituents on the drug-like properties of pyrazine-containing kinase inhibitors. It can be used in pre-formulation studies to establish baseline solubility and permeability parameters, aiding in the selection of lead series with favorable developability characteristics [2].

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